Epitalon

Description

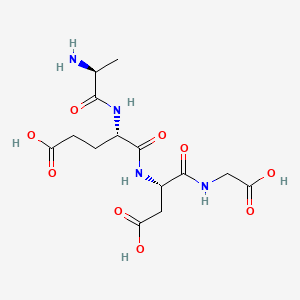

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOBRRUMWJWCU-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952957 | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64082-79-7, 307297-39-8 | |

| Record name | Epithalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithalon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITALON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epitalon tetrapeptide structure and synthesis

An In-Depth Technical Guide to the Tetrapeptide Epitalon: Structure, Synthesis, and Core Mechanisms

This compound (also known as Epithalon or AEDG) is a synthetic tetrapeptide comprised of the amino acid sequence L-alanyl-L-glutamyl-L-aspartyl-glycine.[1][2] Originally developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland, this compound has been the subject of extensive research for over two decades, primarily focusing on its geroprotective and neuroendocrine effects.[2][3][4]

This technical guide provides a detailed overview of this compound's chemical structure, synthesis methodologies, and its primary biological signaling pathways. It includes summaries of quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

This compound is a short-chain peptide with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) | [1][5] |

| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1][5] |

| Molecular Formula | C₁₄H₂₂N₄O₉ | [1][6] |

| Molar Mass | 390.34 g/mol | [5] |

| CAS Number | 307297-39-8 | [1] |

| PubChem CID | 219042 | [1][5] |

| Appearance | Lyophilized white powder | [6] |

| Purity (RP-HPLC) | >97.0% | [6] |

| Storage (Lyophilized) | Should be stored desiccated below -18°C. Stable for 3 weeks at room temperature. | [6] |

| Storage (Reconstituted) | Store at 4°C for 2-7 days; for future use, store below -18°C. Freeze-thaw cycles should be prevented. | [6] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through chemical methods, which offer precise control over the peptide sequence and purity. The two main approaches are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS).[7]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and suitability for automation. The process involves covalently attaching the C-terminal amino acid (Glycine) to an insoluble polymer resin. The peptide chain is then assembled step-by-step by adding the subsequent protected amino acids (Aspartic Acid, Glutamic Acid, and Alanine). Each cycle involves deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of the next protected amino acid. Excess reagents and byproducts are easily removed by washing the resin. Once the sequence is complete, the peptide is cleaved from the resin and all protecting groups are removed.

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the entire synthesis process occurs in a solution. This classical method requires the purification and isolation of the peptide intermediate after each coupling step. While more labor-intensive than SPPS, LPPS can be advantageous for large-scale synthesis or for producing peptide fragments that can be combined (fragment condensation).

Core Biological Mechanisms

This compound's biological effects are attributed to its ability to modulate fundamental cellular processes, primarily telomere maintenance and neuroendocrine function.

Telomerase Activation and Telomere Elongation

One of the most well-documented mechanisms of this compound is its ability to activate the enzyme telomerase.[8][9] Telomeres, the protective caps at the ends of chromosomes, naturally shorten with each cell division, a process linked to cellular aging. Telomerase can counteract this shortening by adding telomeric DNA repeats. In most somatic cells, telomerase activity is suppressed.

This compound is believed to penetrate the cell and nucleus, where it can interact with the promoter regions of the telomerase gene (hTERT), potentially by binding to specific DNA sequences or influencing chromatin structure.[8] This interaction leads to the upregulation of hTERT gene expression, resulting in increased production of the telomerase enzyme. The active enzyme then elongates the telomeres, which can extend the replicative lifespan of cells.[3][10]

Regulation of Melatonin Synthesis

This compound also plays a significant role in regulating neuroendocrine function by restoring the natural rhythm of melatonin production in the pineal gland.[8] Melatonin is a key hormone that governs circadian rhythms. Its production declines with age. This compound has been shown to stimulate melatonin synthesis by upregulating the expression of key enzymes in its production pathway, including arylalkylamine N-acetyltransferase (AANAT) and the phosphorylated cAMP response element-binding protein (pCREB).[2][11] This action helps restore normal nocturnal melatonin peaks, which can improve sleep quality and other circadian-dependent physiological processes.[11]

Experimental Protocols and Data

The following sections provide methodologies for key experiments used to quantify the effects of this compound, along with representative data.

Cell Culture and Treatment Protocol

In a study investigating this compound's effect on telomere length, various human cell lines were treated with the peptide.[10][12] The experimental conditions are summarized below.

| Parameter | Breast Cancer Cell Lines (21NT, BT474) | Normal Cell Lines (IBR.3 Fibroblast, HMEC Epithelial) | Reference(s) |

| This compound Conc. | 0.1, 0.2, 0.5, and 1.0 µg/mL | 1.0 µg/mL | [10][12] |

| Treatment Time | 4 days (daily treatment) | 3 weeks (daily treatment) | [10][12] |

| Stock Solution | 10 mg of this compound dissolved in 4 mL of bacteriostatic water (2.5 mg/mL) | 10 mg of this compound dissolved in 4 mL of bacteriostatic water (2.5 mg/mL) | [12] |

| Control | Untreated cells served as a baseline control. | Untreated cells served as a baseline control. | [12] |

| Maintenance | Culture media was refreshed daily. | Culture media was refreshed daily. | [12] |

Quantification of Telomere Length via qPCR

Relative telomere length is commonly measured using a quantitative PCR (qPCR) method, which compares the amplification of telomeric repeats (T) to that of a stable single-copy gene (S).[10][13]

Methodology:

-

DNA Isolation: Genomic DNA is extracted from treated and control cells using a standard purification kit (e.g., Promega Wizard Genomic DNA Purification Kit).[10][12]

-

Standard Curve Preparation:

-

qPCR Reaction Setup: Two separate qPCR reactions are performed for each sample: one with primers for the telomeric repeats and one with primers for the single-copy gene.[13]

-

Cycling Conditions: A typical protocol involves an initial denaturation, followed by 30-40 cycles of denaturation and annealing/extension. For example:

-

Initial denaturation: 95°C for 15 min.

-

30 cycles of: 95°C for 7 s and 58°C for 10 s.

-

Final extension: 95°C for 5 min.

-

Followed by 40 cycles of: 95°C for 15 s and 58°C for 30 s.[10]

-

-

Data Analysis:

-

The cycle threshold (Ct) values from the qPCR are plotted against the standard curves to determine the quantity of telomeric and single-copy gene DNA.

-

The relative telomere length is calculated as the ratio of telomere copy number to single-copy gene copy number (T/S ratio).[13]

-

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[8][14][15]

Methodology:

-

Cell Lysis and Protein Extraction:

-

Approximately 100,000 cells are collected and centrifuged.[14]

-

The cell pellet is resuspended in an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer) and incubated on ice for 30 minutes to extract cellular proteins, including telomerase.[14][16]

-

Protein concentration is quantified using a standard protein assay.[10]

-

-

Telomerase Extension:

-

An aliquot of the cell lysate (containing the extracted telomerase) is added to a reaction mix.

-

The mix contains a non-telomeric oligonucleotide substrate (TS primer) and dNTPs.[14]

-

The reaction is incubated (e.g., at 25°C for 40 minutes) to allow any active telomerase in the lysate to add telomeric repeats (TTAGGG) onto the end of the TS primer.[14]

-

-

PCR Amplification:

-

Detection and Quantification:

-

The amplified PCR products are separated using polyacrylamide gel electrophoresis (PAGE).[15]

-

Active telomerase will produce a characteristic ladder of bands, with each band separated by 6 base pairs (the length of one telomeric repeat).[15]

-

The activity can be quantified by measuring the intensity of the ladder using densitometry. Alternatively, a real-time quantitative TRAP (qTRAP) assay can be used for more precise quantification.[16]

-

Quantitative Data on Telomere Elongation

The study referenced above demonstrated a dose-dependent increase in telomere length in breast cancer cell lines after 4 days of treatment with this compound.[10]

| Cell Line | This compound Concentration (µg/mL) | Mean Telomere Length (kb) | Reference(s) |

| 21NT | 0 (Control) | ~2.4 | [10] |

| 0.5 | ~4.0 | [10] | |

| 1.0 | ~4.0 | [10] | |

| BT474 | 0 (Control) | Not specified | [10] |

| 0.2 | ~8.0 | [10] |

Note: In normal fibroblast and epithelial cells, a significant increase in telomere length was also observed after a longer treatment period of three weeks with 1.0 µg/mL of this compound.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H22N4O9 | CID 219042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. gethealthspan.com [gethealthspan.com]

- 9. innerbody.com [innerbody.com]

- 10. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lotilabs.com [lotilabs.com]

- 12. researchgate.net [researchgate.net]

- 13. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length [mdpi.com]

- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. telomer.com.tr [telomer.com.tr]

- 17. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]

Epitalon's Mechanism of Action on Telomerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) exerts its effects on telomerase, a key enzyme in cellular aging and longevity.[1][2] Drawing upon peer-reviewed studies, this document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism: Upregulation of Telomerase Activity

This compound's primary mechanism of action in promoting cellular longevity is through the activation of telomerase.[2][3][4][5] In most somatic cells, telomerase is inactive, leading to the progressive shortening of telomeres with each cell division, a process linked to cellular senescence.[6] this compound has been shown to induce the expression of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase), leading to increased enzymatic activity and the subsequent elongation of telomeres in human somatic cells.[1][7][8] This reactivation of telomerase can extend the replicative lifespan of cells, preserving a more youthful morphology and function.[6]

Signaling Pathway in Normal Somatic Cells

The proposed signaling pathway for this compound's action on telomerase in normal, healthy cells is a direct upregulation of the telomerase gene.[7][8] this compound is believed to penetrate the cell nucleus and interact with the promoter regions of the telomerase gene, potentially by binding to specific DNA sequences.[6] This interaction is thought to remodel the chromatin structure, making the hTERT gene more accessible for transcription.[6] The resulting increase in hTERT mRNA leads to the synthesis of the telomerase enzyme, which then adds telomeric repeats to the ends of chromosomes, effectively elongating them.[2][7][8]

Caption: Proposed signaling pathway of this compound on telomerase activation in normal somatic cells.

Differential Mechanism in Cancer Cells: The ALT Pathway

Interestingly, recent studies have revealed a differential mechanism of action for this compound in cancer cells. While this compound still leads to telomere elongation in cancer cell lines, this effect is not primarily driven by a significant increase in telomerase activity.[7] Instead, this compound appears to activate the Alternative Lengthening of Telomeres (ALT) pathway, a telomerase-independent mechanism for maintaining telomere length that is often utilized by cancer cells.[7][8][9] This is a critical distinction for researchers in drug development, as it suggests a nuanced and cell-type-specific activity for this compound.

Caption: Differential mechanisms of this compound-induced telomere elongation in normal versus cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound on telomere biology.

Table 1: Effect of this compound on hTERT mRNA Expression

| Cell Line | This compound Concentration | Treatment Duration | Fold Upregulation of hTERT mRNA (relative to untreated) | Reference |

| 21NT (Breast Cancer) | 1 µg/ml | 4 days | 12-fold | [7] |

| BT474 (Breast Cancer) | 0.5 µg/ml | 4 days | 5-fold | [7] |

Table 2: Effect of this compound on Telomere Length

| Cell Line/Study Population | This compound Concentration | Treatment Duration | Change in Telomere Length | Reference |

| Human Fetal Lung Fibroblasts (602/17) | Not specified | Not specified | Elongation observed | [10] |

| Human Lymphocytes (donors 25-88 years) | Not specified | Not specified | Average increase of 33.3% | [6][10] |

| 21NT (Breast Cancer) | 0.2 µg/ml to 1 µg/ml | 4 days | Dose-dependent increase | [7][11] |

| BT474 (Breast Cancer) | 0.2 µg/ml | 4 days | Maximum elongation to ~8 kb | [7][11] |

| IBR.3 (Normal Fibroblast) | 1 µg/ml | 3 weeks | Significant increase | [7][11] |

| HMEC (Normal Epithelial) | 1 µg/ml | 3 weeks | Significant increase | [7][11] |

Table 3: Effect of this compound on Telomerase and ALT Activity

| Cell Line | This compound Concentration | Treatment Duration | Telomerase Activity | ALT Activity | Reference |

| 21NT (Breast Cancer) | 0.5 & 1 µg/ml | 4 days | No significant increase | Significant increase | [7] |

| BT474 (Breast Cancer) | 0.5 & 1 µg/ml | 4 days | No significant increase | Significant increase | [7] |

| IBR.3 (Normal Fibroblast) | 1 µg/ml | 3 weeks | Significant increase | No increase | [7][9] |

| HMEC (Normal Epithelial) | 1 µg/ml | 3 weeks | Significant increase | Minor increase | [7][9] |

Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound's effect on telomerase.

Cell Culture and Treatments

-

Cell Lines:

-

Culture Conditions:

-

Breast cancer cell lines were cultured in Modified Eagle's Medium alpha (α-MEM) supplemented with hydrocortisone and insulin.[7]

-

-

This compound Treatment:

Telomere Length Estimation

-

Method: Quantitative Polymerase Chain Reaction (qPCR).[7][11]

-

Protocol:

-

Genomic DNA was extracted from treated and untreated control cells using a purification kit (e.g., Wizard Genomic DNA Purification Kit).[7]

-

A standard curve was generated using a telomeric standard oligomer through serial dilutions.

-

A single-copy gene (e.g., 36B4) was used as a genomic DNA control for copy number determination.

-

qPCR was performed, and the resulting Ct values were used to calculate the average telomere length in kilobases (kb) by comparing them to the standard curve.[7]

-

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. peptidesciences.com [peptidesciences.com]

- 3. peptideslabuk.com [peptideslabuk.com]

- 4. elementsarms.com [elementsarms.com]

- 5. This compound (Epithalon) - Legion Peptides [legionpeptides.com]

- 6. gethealthspan.com [gethealthspan.com]

- 7. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Epitalon Development

Introduction

This compound (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide composed of the amino acids L-alanine, L-glutamic acid, L-aspartic acid, and L-glycine.[1][2] Its development stems from decades of research into the anti-aging properties of a natural pineal gland extract known as Epithalamin.[2][3] Spearheaded by Russian scientist Professor Vladimir Khavinson and the St. Petersburg Institute of Bioregulation and Gerontology in the 1980s, this compound was synthesized based on the amino acid composition of Epithalamin.[3][4] This whitepaper provides a comprehensive technical overview of the discovery, history, and development of this compound, with a focus on its core mechanisms of action, supported by quantitative data from key experiments and detailed methodologies.

Core Mechanisms of Action

This compound's biological activity is multifaceted, primarily revolving around the regulation of fundamental cellular processes associated with aging.[1][5] Its principal mechanisms include the activation of telomerase and subsequent telomere elongation, regulation of the neuroendocrine system, and antioxidant effects.[1][6]

1. Telomerase Activation and Telomere Elongation

A cornerstone of this compound research is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[7][8] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound has been shown to extend the lifespan of cell cultures.[7][9]

A pivotal study in 2003 by Khavinson and colleagues demonstrated that the addition of this compound to telomerase-negative human fetal fibroblast cultures induced the expression of the telomerase catalytic subunit (hTERT), leading to telomerase activity and telomere elongation.[7][9] This was a significant finding, suggesting a mechanism for overcoming the Hayflick limit of cellular division.[9]

Quantitative Data on Telomere Elongation and Telomerase Activity

| Cell Line | Treatment | Telomere Length Increase | hTERT mRNA Expression | Telomerase Activity | Reference |

| Human Fetal Fibroblasts | This compound | 33.3% (average) | Induced | Activated | [10][11] |

| 21NT (Breast Cancer) | 1 µg/ml this compound (4 days) | Dose-dependent increase | Increased | No significant increase | [9] |

| BT474 (Breast Cancer) | 1 µg/ml this compound (4 days) | Dose-dependent increase | Increased | No significant increase | [9] |

| HMEC (Normal Epithelial) | This compound | Dose-dependent increase | Increased | Enhanced | [9] |

| IBR.3 (Normal Fibroblast) | This compound | Dose-dependent increase | Increased | Enhanced | [9] |

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method used to detect telomerase activity.

-

Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a synthetic DNA primer (TS primer). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer (ACX primer). The amplified products, which have a characteristic 6-base pair ladder pattern, are then visualized by gel electrophoresis.

-

Methodology:

-

Protein Extraction: Cellular proteins are extracted using a lysis buffer (e.g., 1x CHAPS lysis buffer).

-

Telomerase Reaction: The protein extract is incubated with a reaction mixture containing the TS primer, dNTPs, and a buffer. This allows telomerase to extend the TS primer.

-

PCR Amplification: The reaction mixture is then subjected to PCR with the addition of the ACX primer and Taq polymerase.

-

Detection: The PCR products are resolved on a polyacrylamide gel and visualized using a DNA staining agent (e.g., ethidium bromide or SYBR Green). The presence of a ladder of bands indicates telomerase activity.

-

Experimental Workflow: In Vitro Telomerase Activation Study

Caption: Workflow for in vitro analysis of this compound's effect on telomerase.

2. Regulation of the Neuroendocrine System and Circadian Rhythms

This compound has been shown to regulate the function of the pineal gland, a key component of the neuroendocrine system that produces melatonin.[8] Melatonin is a hormone crucial for regulating circadian rhythms, and its production declines with age.[12] this compound has been demonstrated to restore melatonin synthesis in older animals and humans, thereby normalizing circadian rhythms.[13]

The mechanism of action involves the upregulation of key enzymes in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT), and the transcription factor pCREB.[5][14]

Quantitative Data on Melatonin Synthesis

| Subject | Treatment | Increase in Melatonin Synthesis | Reference |

| Women (Human Trial) | 0.5mg/day this compound | 160% (compared to placebo) | [12] |

| Aged Macaques | This compound | Normalized nighttime melatonin levels | [13] |

Signaling Pathway: this compound's Regulation of Melatonin Synthesis

Caption: this compound's influence on the melatonin synthesis pathway.

3. Antioxidant and Geroprotective Effects

This compound exhibits significant antioxidant properties, contributing to its overall geroprotective effects.[6][15] It has been shown to stimulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), and reduce lipid peroxidation.[15] By mitigating oxidative stress, this compound helps protect cells from age-related damage.[16]

In Vivo Studies: Lifespan and Tumor Incidence

Long-term studies in animal models have provided compelling evidence for the geroprotective and oncostatic (anti-tumor) effects of this compound.

Quantitative Data from In Vivo Studies in Mice

| Mouse Strain | Treatment | Effect on Lifespan | Effect on Tumor Incidence | Reference |

| SHR | 1.0 µ g/mouse , 5 days/month | 12.3% increase in maximum lifespan | 6-fold decrease in leukemia | [17][18][19] |

| C3H/He | 0.1 µ g/mouse , 5 times/week | - | Decreased number of malignant tumors, prevented metastases | [4][20] |

| SAMP-1 | 1 µ g/mouse , 5 times/week monthly | Longer mean and maximum survival | No effect on frequency, but longer survival in tumor-free animals | [21] |

Experimental Protocol: In Vivo Lifespan and Spontaneous Tumor Incidence Study in Mice

-

Animals: Female Swiss-derived SHR mice are a commonly used model.

-

Housing: Mice are housed under standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.

-

Treatment: From a specified age (e.g., 3 months), mice are subcutaneously injected with this compound (e.g., 1.0 µ g/mouse ) dissolved in saline for 5 consecutive days each month until their natural death. A control group receives saline injections.

-

Monitoring: Body weight, food consumption, and estrous function are monitored regularly.

-

Endpoints: The primary endpoints are lifespan (mean and maximum) and the incidence, type, and location of spontaneous tumors, which are assessed through necropsy and histological examination.

Experimental Workflow: In Vivo Lifespan Study

Caption: Workflow for an in vivo study on this compound's effects on lifespan.

Epigenetic Mechanisms of Action

Recent research has delved into the epigenetic mechanisms underlying this compound's effects. It is suggested that this compound can interact with histone proteins, specifically H1, H2b, H3, and H4, leading to chromatin decondensation.[22][23] This alteration in chromatin structure can make genes that were previously silenced with age more accessible for transcription, thereby restoring more youthful gene expression patterns.[5][23]

The discovery and development of this compound represent a significant advancement in the field of gerontology. Its ability to activate telomerase, regulate the neuroendocrine system, and exert antioxidant effects provides a multi-pronged approach to combating the molecular and cellular hallmarks of aging. The extensive body of research, primarily from the St. Petersburg Institute of Bioregulation and Gerontology, has laid a strong foundation for understanding the therapeutic potential of this tetrapeptide. While further independent clinical trials are warranted to fully elucidate its efficacy and long-term safety in humans, the existing data present this compound as a compelling candidate for interventions aimed at promoting healthy aging and longevity. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this compound and its derivatives.

References

- 1. swolverine.com [swolverine.com]

- 2. spartanpeptides.com [spartanpeptides.com]

- 3. peptidesociety.org [peptidesociety.org]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. gethealthspan.com [gethealthspan.com]

- 6. medisearch.io [medisearch.io]

- 7. revolutionhealth.org [revolutionhealth.org]

- 8. jordantimes.com [jordantimes.com]

- 9. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. karger.com [karger.com]

- 12. innerbody.com [innerbody.com]

- 13. swolverine.com [swolverine.com]

- 14. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Scholars@Duke publication: [Effect of this compound and melatonin on life span and spontaneous carcinogenesis in senescence accelerated mice (SAM)]. [scholars.duke.edu]

- 22. mdpi.com [mdpi.com]

- 23. Peptide this compound activates chromatin at the old age. - NeL.edu [nel.edu]

Epitalon (Ala-Glu-Asp-Gly): An In-depth Technical Guide on its Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (L-Alanyl-L-glutamyl-L-aspartyl-glycine), has emerged as a significant subject of research in the fields of bioregulation and gerontology.[1][2] This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and key experimental findings. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes quantitative data in structured tables, outlines experimental methodologies, and visualizes key signaling pathways using Graphviz diagrams.

Core Molecular Properties

This compound is a synthetic peptide that was developed based on the amino acid composition of Epithalamin, a natural extract from the pineal gland of cattle.[2][3] It is composed of four amino acids: Alanine, Glutamic Acid, Aspartic Acid, and Glycine.[1]

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its scientific evaluation.

| Property | Value | Source |

| Molecular Formula | C14H22N4O9 | [1][2][4] |

| Molecular Weight | 390.35 g/mol | [2][4][5] |

| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1][4] |

| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) | [1][4] |

| CAS Number | 307297-39-8 | [1][2] |

| Canonical SMILES | C--INVALID-LINK--O)C(=O)N--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | [4] |

| Physical Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [5] |

| Solubility (in DMSO) | 78 mg/mL (199.82 mM) | [6] |

| Solubility (in Water) | 78 mg/mL (199.82 mM) | [6] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its geroprotective and bioregulatory effects. These effects are underpinned by its interaction with fundamental cellular processes.

Telomerase Activation

A primary and extensively studied mechanism of this compound is its ability to activate the enzyme telomerase.[7] Telomerase is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[8] By activating telomerase, this compound can elongate telomeres, thereby potentially extending the replicative lifespan of cells.[1]

-

Mechanism: this compound is believed to interact directly with the promoter regions of the telomerase gene (hTERT), inducing its expression and subsequent enzyme activity.[9] This interaction may involve binding to specific DNA sequences and modulating the chromatin structure to make the gene more accessible for transcription.[9]

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, contributing to its protective effects against cellular damage.[10][11] It functions by enhancing the endogenous antioxidant defense systems.

-

Mechanism: this compound is reported to activate the Keap1/Nrf2 signaling pathway, a master regulator of cellular redox balance.[9] This activation leads to the increased expression of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]

Regulation of Gene Expression and Circadian Rhythms

This compound has been shown to influence gene expression related to the cell cycle and aging.[12] It also plays a role in restoring the normal circadian rhythm of melatonin synthesis by the pineal gland, which can be disrupted during aging.[1][9]

Experimental Protocols and Findings

The majority of research on this compound has been conducted by the St. Petersburg Institute of Bioregulation and Gerontology.[1] While detailed, step-by-step protocols are not always available in the public domain, the general methodologies can be outlined.

In Vitro Telomerase Activity Assay

-

Objective: To determine the effect of this compound on telomerase activity in cell cultures.

-

Methodology:

-

Cell Culture: Human cell lines, such as fetal lung fibroblasts or HeLa cells, are cultured under standard conditions.[9][13]

-

Treatment: Experimental groups are treated with varying concentrations of this compound, while control groups receive a placebo.

-

Telomeric Repeat Amplification Protocol (TRAP) Assay: Cell lysates are prepared, and the TRAP assay is performed to measure telomerase activity. This assay involves the telomerase-mediated extension of a synthetic DNA primer, followed by PCR amplification of the extended products.

-

Analysis: The amplified products are visualized and quantified using gel electrophoresis or real-time PCR.

-

-

Key Findings: Studies have shown that this compound treatment leads to a significant increase in telomerase activity and telomere length in human somatic cells.[1][14] In some cases, telomere length increased by an average of 33.3%.[9]

In Vivo Animal Studies

-

Objective: To investigate the long-term effects of this compound on lifespan, tumor incidence, and biomarkers of aging in animal models.

-

Methodology:

-

Animal Model: Commonly used models include mice (e.g., Swiss-derived SHR mice) and rats.[15]

-

Treatment Regimen: Animals in the experimental group receive regular subcutaneous injections of this compound (e.g., 1.0 µ g/mouse for 5 consecutive days each month), while the control group receives saline injections.[15]

-

Monitoring: Throughout their lifespan, animals are monitored for food consumption, body weight, estrous function, and the development of spontaneous tumors.

-

Biomarker Analysis: At the end of the study, or at specific time points, tissues (e.g., bone marrow) are collected to analyze biomarkers of aging, such as chromosomal aberrations.

-

-

Key Findings: Long-term administration of this compound in mice has been shown to slow down the age-related decline in estrous function, decrease the frequency of chromosomal aberrations, and inhibit the development of certain types of tumors.[15] It also increased the maximum lifespan in the treated group.[15]

Synthesis and Purity

This compound is synthesized through standard solid-phase or liquid-phase peptide synthesis methods.[16] These processes involve the sequential coupling of the constituent amino acids (Alanine, Glutamic Acid, Aspartic Acid, and Glycine).[16] Following synthesis, the peptide is purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of purity for research and potential therapeutic applications.[16]

Conclusion

This compound (Ala-Glu-Asp-Gly) is a tetrapeptide with well-documented molecular properties and significant biological activities. Its primary mechanisms of action, including telomerase activation and antioxidant effects, position it as a compelling candidate for further research in the fields of aging, regenerative medicine, and the development of novel therapeutic agents. The data presented in this guide, including the structured tables and pathway diagrams, offer a foundational resource for scientists and researchers to build upon in their future investigations of this promising molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 307297-39-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C14H22N4O9 | CID 219042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound (Epithalon) - Legion Peptides [legionpeptides.com]

- 8. nbinno.com [nbinno.com]

- 9. gethealthspan.com [gethealthspan.com]

- 10. Antioxidant properties of geroprotective peptides of the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. particlepeptides.com [particlepeptides.com]

- 12. This compound may become an important ingredient in the field of anti-aging and health management in the future. - PEPTIDE APPLICATIONS [mobelbiochem.com]

- 13. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bloomtechz.com [bloomtechz.com]

The Pineal Gland Extract and Epitalon: A Technical Guide to the Core Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pineal gland, historically considered a vestigial organ, is now recognized as a critical neuroendocrine regulator, primarily through its secretion of melatonin. Research into the broader peptide constituents of the pineal gland led to the isolation of a complex polypeptide preparation known as Epithalamin. Subsequent analysis of Epithalamin identified a key active component, the tetrapeptide Ala-Glu-Asp-Gly, which was then synthesized and named Epitalon.[1][2][3][4][5][6] This guide elucidates the direct relationship between the crude pineal gland extract and its synthetic, purified active counterpart, this compound. It details their distinct compositions, comparative mechanisms of action, and the experimental methodologies used to characterize their biological effects. This compound has emerged as a significant focus of gerontological research due to its targeted effects on fundamental aging processes, most notably the regulation of telomerase activity and cellular senescence.[7][8][9][10][11][12]

Biochemical Composition: From Crude Extract to Purified Peptide

The primary distinction between pineal gland extract and this compound lies in their chemical composition and specificity.

-

Pineal Gland Extract (Epithalamin): This is a heterogeneous mixture of low-molecular-weight peptides extracted from the pineal glands of cattle.[3] Its composition is variable and not fully standardized, containing a spectrum of polypeptides, melatonin, and other biologically active substances.[3][13] The effects of Epithalamin are therefore a composite of its numerous constituents, making it difficult to attribute specific outcomes to a single molecule.[3]

-

This compound (Epithalon): this compound is a synthetically produced tetrapeptide with the definitive amino acid sequence: L-alanyl-L-glutamyl-L-aspartyl-glycine (Ala-Glu-Asp-Gly) .[1][4][5][6][14][15][16] Its molecular formula is C14H22N4O9.[5][15][17] As a pure, synthesized compound, this compound allows for precise, reproducible experimental investigation into the mechanisms first suggested by studies on the crude extract.[3] It is considered the active component responsible for many of the geroprotective effects of Epithalamin.[15][18]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through multiple, interconnected pathways at the cellular and genetic level. While the pineal extract shares these activities, this compound's purity allows for a more precise elucidation of the signaling cascades involved.

Telomere Maintenance and Telomerase Activation

The most well-documented mechanism of this compound is its ability to combat cellular senescence by activating the enzyme telomerase.[1][2][5][7][8][9][10][11][12][14]

-

Mechanism: this compound has been shown to penetrate the cell nucleus and interact with promoter regions of the gene encoding the catalytic subunit of telomerase (hTERT).[7] This interaction, potentially involving specific DNA motifs, leads to chromatin remodeling, making the hTERT gene more accessible for transcription.[3][7] The subsequent increase in hTERT mRNA expression leads to the synthesis of the telomerase enzyme, which then adds repetitive DNA sequences to the ends of chromosomes (telomeres), thereby elongating them.[7][8][10][11][12] This process counteracts the natural shortening of telomeres that occurs with each cell division, extending the replicative lifespan of cells.[2][3][7][14]

Caption: this compound-mediated activation of the telomerase enzyme.

Regulation of Pineal Gland Function and Melatonin Synthesis

Both pineal extract and this compound influence the neuroendocrine functions of the pineal gland, particularly the synthesis of melatonin.

-

Mechanism: The synthesis of melatonin from tryptophan is a multi-step enzymatic process regulated by the light-dark cycle via norepinephrine signaling.[19][20][21][22] this compound has been shown to normalize the circadian rhythm of melatonin production, particularly in older subjects where its secretion is often diminished.[2][3][7] It appears to directly influence pinealocytes, potentially by upregulating key enzymes in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT), and the transcription factor pCREB.[4]

References

- 1. swolverine.com [swolverine.com]

- 2. nbinno.com [nbinno.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Aging Process - Research Studies With this compound [euroweeklynews.com]

- 6. researchgate.net [researchgate.net]

- 7. gethealthspan.com [gethealthspan.com]

- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptidesciences.com [peptidesciences.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Melatonin and Pineal Gland Extracts | Sarah Constantin [srconstantin.github.io]

- 14. peptideslabuk.com [peptideslabuk.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. bc9.co [bc9.co]

- 17. bloomtechz.com [bloomtechz.com]

- 18. innerbody.com [innerbody.com]

- 19. The Pineal Gland and Melatonin [vivo.colostate.edu]

- 20. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Partners in health and disease: pineal gland and purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

Epitalon's Role in Cellular Senescence Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has emerged as a promising agent in the study of cellular longevity due to its purported ability to counteract senescence. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its effects, with a focus on telomerase activation, antioxidant defense, and its influence on cell cycle regulators. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Cellular senescence is a complex biological process characterized by stable cell cycle arrest and a distinctive secretory phenotype, known as the senescence-associated secretory phenotype (SASP).[1] The accumulation of senescent cells in tissues contributes to physiological aging and a variety of age-related pathologies.[1] this compound, a synthetic peptide that mimics the natural pineal gland peptide Epithalamin, has been investigated for its geroprotective and anti-aging properties.[2][3] This guide delves into the core mechanisms of this compound's action on cellular senescence pathways.

Core Signaling Pathways Modulated by this compound

This compound's influence on cellular senescence is multifactorial, primarily revolving around the maintenance of telomere integrity and the mitigation of oxidative stress.

Telomerase Activation Pathway

The primary and most well-documented mechanism of this compound is its ability to activate the enzyme telomerase, which is typically silenced in most somatic cells.[3] Telomerase activation leads to the lengthening of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division, thereby delaying the onset of replicative senescence.[4][5]

The proposed signaling pathway for this compound-induced telomerase activation involves the following steps:

-

Nuclear Translocation: this compound, being a small peptide, is capable of crossing the cell and nuclear membranes.

-

Gene Regulation: Inside the nucleus, this compound is thought to interact with the promoter regions of the gene encoding the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).[2] This interaction upregulates the transcription of hTERT mRNA.[2][6]

-

Telomerase Assembly and Activity: The increased availability of hTERT protein leads to the assembly of functional telomerase enzymes, which then add telomeric repeats to the ends of chromosomes, effectively elongating them.[2][6]

Antioxidant Defense Pathway via Nrf2 Activation

This compound enhances the intrinsic antioxidant defenses of cells by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] This pathway is a master regulator of cellular redox homeostasis.

The mechanism involves:

-

Nrf2 Activation: this compound promotes the activation of Nrf2.[7]

-

ARE Binding: Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

-

Antioxidant Enzyme Upregulation: This binding initiates the transcription of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8]

-

ROS Reduction: The increased levels of these enzymes lead to a reduction in intracellular Reactive Oxygen Species (ROS), thereby protecting cellular components from oxidative damage and mitigating a key driver of senescence.[7]

Regulation of Cell Cycle and Senescence Markers

This compound has been shown to downregulate key senescence markers, including p16INK4a and p21WAF1.[9] These proteins are critical inhibitors of cell cycle progression. While the direct interaction of this compound with the p53 pathway in senescence is not fully elucidated, p53 is a key upstream regulator of p21. The deactivation of tumor suppressor genes like p53 and p16 is often required for cellular immortalization, and this compound's effects on telomere maintenance may indirectly influence these pathways.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various markers of cellular senescence from in vitro studies.

Table 1: Effect of this compound on Telomere Length

| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Change in Telomere Length | Reference |

| 21NT (Breast Cancer) | 0.5 | 4 days | Increase from 2.4 kb to 4 kb | [2] |

| 21NT (Breast Cancer) | 1.0 | 4 days | Increase from 2.4 kb to 4 kb | [2] |

| BT474 (Breast Cancer) | 0.2 | 4 days | Maximum increase to 8 kb | [2] |

| Human Somatic Cells | Not specified | Not specified | Average increase of 33.3% | [9][10] |

Table 2: Effect of this compound on hTERT mRNA Expression

| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Fold Upregulation of hTERT mRNA | Reference |

| 21NT (Breast Cancer) | 1.0 | 4 days | 12-fold | [2] |

| BT474 (Breast Cancer) | 0.5 | 4 days | 5-fold | [2] |

Table 3: Effect of this compound on Telomerase and ALT Activity

| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Effect on Telomerase Activity | Effect on ALT Activity | Reference |

| IBR.3 (Normal Fibroblast) | Not specified | 3 weeks | Significant increase | Minor increase | [2] |

| HMEC (Normal Epithelial) | Not specified | 3 weeks | Significant increase | Minor increase | [2] |

| 21NT (Breast Cancer) | 0.5 - 1.0 | 4 days | No significant increase | Significant increase | [2] |

| BT474 (Breast Cancer) | 0.5 - 1.0 | 4 days | No significant increase | Significant increase | [2] |

Note: In some cancer cell lines, this compound appears to induce telomere lengthening through the Alternative Lengthening of Telomeres (ALT) pathway rather than telomerase activation.[2]

Table 4: Effect of this compound on Senescence Markers

| Cell Line | Change in p16 Expression | Change in p21 Expression | Reference |

| Periodontal Ligament Stem Cells | 1.56 times reduction | 2.22 times reduction | [9] |

| Gingival Mesenchymal Stem Cells | 1.92 times reduction | 2.44 times reduction | [9] |

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Human fetal lung fibroblasts, IBR.3 (normal fibroblast), HMEC (normal human mammary epithelial cells), 21NT and BT474 (human breast cancer cell lines) are commonly used.[2][10]

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: this compound is typically dissolved in sterile, pyrogen-free water or a suitable buffer.[8] For in vitro studies, concentrations ranging from 0.1 to 1.0 µg/mL are applied to the cell culture medium.[2] The duration of treatment can vary from a few days to several weeks, depending on the cell type and the endpoint being measured.[2]

Telomere Length Measurement by qPCR

This method quantifies the average telomere length relative to a single-copy gene.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from control and this compound-treated cells.

-

qPCR Reaction: Set up two separate qPCR reactions for each DNA sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy reference gene (S), such as 36B4.

-

Data Analysis: Calculate the T/S ratio, which is proportional to the average telomere length. A standard curve can be used to determine the absolute telomere length in kilobases (kb).

Telomerase Activity Measurement by TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive method for detecting telomerase activity.

-

Protein Extraction: Prepare cell lysates from control and this compound-treated cells using a CHAPS lysis buffer.

-

Telomerase Extension: Incubate the cell extract with a substrate oligonucleotide. If telomerase is active, it will add telomeric repeats to the 3' end of the substrate.

-

PCR Amplification: Amplify the extended products using PCR with specific primers.

-

Detection: Visualize the PCR products on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity. Quantification can be performed using real-time PCR (qTRAP).[10]

hTERT mRNA Expression by RT-qPCR

This technique measures the relative expression level of the hTERT gene.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for hTERT and a reference housekeeping gene (e.g., GAPDH, B2M).

-

Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in hTERT expression in this compound-treated cells compared to controls.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal is a widely used biomarker for senescent cells.

-

Cell Fixation: Fix cells in a 2% formaldehyde/0.2% glutaraldehyde solution.

-

Staining: Incubate the fixed cells overnight at 37°C (without CO2) in a staining solution containing X-gal at pH 6.0.

-

Visualization: Senescent cells will stain blue. The percentage of senescent cells can be determined by counting the number of blue-stained cells versus the total number of cells.

Conclusion

This compound demonstrates significant potential as a modulator of cellular senescence through its well-defined roles in telomerase activation and antioxidant defense. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in aging and age-related diseases. Future research should focus on elucidating the finer details of its interaction with cell cycle regulatory pathways and translating the promising in vitro findings into in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. spartanpeptides.com [spartanpeptides.com]

- 6. researchgate.net [researchgate.net]

- 7. gethealthspan.com [gethealthspan.com]

- 8. peptideslabuk.com [peptideslabuk.com]

- 9. mdpi.com [mdpi.com]

- 10. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Epitalon: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Abstract

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide bioidentical to the natural peptide Epithalamin, extracted from the pineal gland. Extensive research has demonstrated its significant geroprotective and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data from key studies. It offers detailed experimental protocols for researchers seeking to investigate its effects and presents visualizations of the core signaling pathways implicated in its mode of action. The primary neuroprotective functions of this compound appear to be mediated through its potent antioxidant activity, promotion of neurogenesis, and regulation of key enzymes and proteins involved in neurodegenerative processes.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways implicated in neuronal aging and degeneration.

Potent Antioxidant and Anti-Inflammatory Activity

Oxidative stress is a major contributor to neuronal damage in aging and neurodegenerative diseases. This compound has been shown to enhance the body's endogenous antioxidant defense systems.[1][[“]] One of the primary mechanisms is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of cellular redox homeostasis.[3] Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, which neutralize harmful reactive oxygen species (ROS).[1][[“]] Studies have demonstrated that this compound treatment can significantly reduce intracellular ROS levels and lipid peroxidation, thereby protecting neurons from oxidative damage.[4]

Promotion of Neurogenesis and Neuronal Differentiation

This compound has been observed to stimulate the differentiation of mesenchymal stem cells into neuronal lineages, suggesting a role in neuronal repair and regeneration.[5] In studies using human gingival mesenchymal stem cells (hGMSCs), this compound treatment significantly upregulated the expression of key neurogenic differentiation markers.[5][6] This indicates a potential for this compound to promote the generation of new neurons, which could be beneficial in counteracting neuronal loss in degenerative conditions.

Modulation of Amyloid Precursor Protein (APP) Metabolism

In the context of Alzheimer's disease, the processing of amyloid precursor protein (APP) is a critical pathological event. This compound has been shown to favorably modulate APP metabolism. Specifically, it increases the secretion of the soluble, neuroprotective form of APP (sAPP).[6] This is significant because sAPP has neurotrophic properties and its increased production can compete with the amyloidogenic pathway that leads to the formation of harmful amyloid-beta plaques.

Regulation of Cholinergic System Enzymes

The cholinergic system is crucial for cognitive function and is often impaired in neurodegenerative diseases. This compound has been found to influence the activity of key enzymes in this system, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Studies in SH-SY5Y neuroblastoma cells have shown that this compound can increase the activity of these enzymes, potentially by enhancing their secretion.[6]

Pineal Gland Regulation and Melatonin Synthesis

This compound is known to regulate the function of the pineal gland.[4] It stimulates the synthesis of key factors involved in melatonin production, such as the enzyme arylalkylamine-N-acetyltransferase (AANAT) and the transcription factor pCREB (phosphorylated cAMP response element-binding protein).[4] Melatonin is a potent antioxidant and plays a crucial role in regulating circadian rhythms, which are often disrupted in neurodegenerative disorders.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neurogenesis Markers in hGMSCs

| Marker | Fold Increase in mRNA Expression | This compound Concentration | Treatment Duration | Reference |

|---|---|---|---|---|

| Nestin | 1.7 | 0.01 µg/mL | 1 week | [5] |

| GAP43 | 1.6 | 0.01 µg/mL | 1 week | [5] |

| β-Tubulin III | 1.8 | 0.01 µg/mL | 1 week | [5] |

| Doublecortin | 1.7 | 0.01 µg/mL | 1 week |[5] |

Table 2: Effects of this compound on APP Metabolism and Cholinesterase Activity in SH-SY5Y Cells

| Parameter | Percentage Increase in Activity/Secretion | Reference |

|---|---|---|

| sAPP Secretion | ~20% | [6] |

| Acetylcholinesterase (AChE) Activity | 10-25% | [6] |

| Butyrylcholinesterase (BuChE) Activity | 10-25% |[6] |

Table 3: Antioxidant Effects of this compound in Mouse Oocytes

| Parameter | Effect | This compound Concentration | Reference |

|---|

| Intracellular ROS Level | Significantly Decreased vs. Aged Control | 0.1 mM |[4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the neuroprotective effects of this compound.

Protocol for Neurogenic Differentiation of hGMSCs

This protocol is based on the methodology described in studies investigating this compound's effect on neurogenesis.[5]

-

Isolation and Culture of hGMSCs:

-

Obtain human gingival tissue from consenting donors following ethical guidelines.

-

Mince the tissue into 1-3 mm² fragments and digest with 1 mg/mL collagenase type II at 37°C for 2 hours.

-

Filter the cell suspension through a 70-µm cell strainer and centrifuge at 1000 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Plate the cells in T75 flasks and culture at 37°C in a humidified incubator with 5% CO₂.

-

Change the medium every 2-3 days. Passage the cells at 80-90% confluency using 0.05% Trypsin-EDTA. Use cells from passages 2-6 for experiments.

-

-

This compound Treatment:

-

Seed hGMSCs in appropriate culture vessels (e.g., 6-well plates).

-

Once the cells reach the desired confluency (typically 60-70%), replace the standard culture medium with a fresh medium containing this compound at a final concentration of 0.01 µg/mL.[5]

-

Culture the cells for 1 week, replacing the this compound-containing medium every 2-3 days.

-

-

Analysis of Neurogenic Markers by RT-PCR:

-

After the 1-week treatment period, wash the cells with PBS and lyse them to extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for Nestin, GAP43, β-Tubulin III, Doublecortin, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Protocol for Acetylcholinesterase (AChE) Activity Assay in SH-SY5Y Cells

This is a representative protocol based on the widely used Ellman's method, adapted for a cell-based assay.

-

Cell Culture and Treatment:

-

Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C with 5% CO₂.

-

Seed the cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.

-

-

AChE Activity Measurement:

-

Following treatment, wash the cells with PBS.

-

Lyse the cells using a buffer containing Triton X-100 to release intracellular enzymes.

-

In a new 96-well plate, add the cell lysate to each well.

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the enzyme activity and normalize it to the total protein concentration of the cell lysate.

-

Protocol for Superoxide Dismutase (SOD) Activity Assay

This protocol describes a common colorimetric method for measuring SOD activity in cell lysates.

-

Sample Preparation:

-

Culture cells (e.g., SH-SY5Y or primary neurons) and treat with this compound (e.g., 0.1 mM) and/or an oxidative stressor (e.g., H₂O₂).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100) on ice.

-

Centrifuge the lysate at 14,000 x g for 5-10 minutes at 4°C.

-

Collect the supernatant, which contains the SOD enzyme, and determine the protein concentration.

-

-

SOD Activity Assay:

-

This assay utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).

-

In a 96-well plate, add the cell lysate samples.

-

Add the WST-1 working solution to all wells.

-

Initiate the reaction by adding the enzyme working solution (xanthine oxidase).

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm. The inhibition of the color reaction is proportional to the SOD activity in the sample.

-

Calculate the SOD activity as a percentage of inhibition and normalize to the protein concentration.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotective actions.

Caption: this compound's antioxidant signaling pathway via Nrf2 activation.

Caption: Proposed mechanism of this compound-induced neurogenesis.

Caption: Experimental workflow for analyzing this compound's effect on neurogenesis.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising candidate for neuroprotective therapies. Its ability to combat oxidative stress, promote the generation of new neurons, and favorably modulate pathways associated with Alzheimer's disease pathology highlights its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to further explore and validate these effects.

Future research should focus on elucidating the precise upstream signaling events initiated by this compound, particularly its interaction with cellular receptors or its direct epigenetic effects. Furthermore, while in vitro data is compelling, more extensive in vivo studies in animal models of neurodegenerative diseases are necessary to translate these findings into clinical applications. The development of more targeted delivery systems to enhance its bioavailability in the central nervous system could also significantly improve its therapeutic efficacy. Continued investigation into the multifaceted mechanisms of this compound will be crucial for harnessing its full potential in the fight against age-related neuronal decline.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. gethealthspan.com [gethealthspan.com]

- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

Epitalon's Impact on Circadian Rhythm Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) and its role in the regulation of circadian rhythms. Synthesized from the bovine pineal gland extract Epithalamin, this compound has been the subject of extensive research, primarily focusing on its geroprotective and neuroendocrine effects.[1][2] This document collates findings from key in vitro, animal, and human studies to elucidate the molecular mechanisms through which this compound exerts its chronobiological effects. It details the peptide's influence on melatonin synthesis via the modulation of key enzymes and transcription factors within the pineal gland, its impact on the expression of core clock genes, and its efficacy in restoring circadian rhythmicity in aged models. This guide presents quantitative data in structured tables, provides detailed representative experimental protocols, and utilizes visualizations to illustrate critical signaling pathways and workflows, offering a comprehensive resource for the scientific community.

Introduction

The pineal gland peptide this compound has been identified as a significant regulator of the neuroendocrine system, with a pronounced ability to restore and maintain circadian rhythmicity, particularly in the context of aging.[3][4] The decline in the rhythmic production of melatonin by the pineal gland is a hallmark of aging and is associated with disruptions in the sleep-wake cycle and other physiological processes.[3] this compound has demonstrated a capacity to normalize these age-related declines by directly influencing the cellular machinery of the pineal gland and modulating the expression of genes that form the core of the molecular clock.[5][6] This guide synthesizes the available scientific literature to provide a detailed overview of these mechanisms.

Molecular Mechanism of Action

This compound's primary influence on circadian rhythm is mediated through its effects on the pineal gland's melatonin synthesis pathway and its interaction with the core molecular clock.

Regulation of Melatonin Synthesis

In vitro studies using rat pinealocyte cultures have shown that this compound stimulates the synthesis of key components required for melatonin production. Specifically, it upregulates the expression of arylalkylamine-N-acetyltransferase (AANAT) , the rate-limiting enzyme in melatonin synthesis, and the phosphorylated cAMP response element-binding protein (pCREB) , a crucial transcription factor in this pathway.[5][7] The potentiation of AANAT and pCREB expression suggests a direct modulatory role for this compound in pinealocyte function.[5]

It is important to note, however, that not all findings are in agreement. A study by Djeridane et al. (2003) using an in vitro perifusion device with pineal glands from young and old rats found that this compound (at concentrations of 10⁻⁴ to 10⁻⁶ M) had no significant effect on melatonin secretion, nor did it modify the melatonin increase induced by the β-adrenergic agonist isoproterenol.[1][8] This discrepancy highlights the need for further research to clarify the precise conditions under which this compound exerts its effects.

Modulation of Core Clock Gene Expression

This compound has been shown to directly influence the expression of core clock genes in human cells. A study investigating its effects on the expression of human circadian genes in leukocytes from women with accelerated aging of the pineal gland found significant changes after treatment.[6] Specifically, the expression of the Cryptochrome 2 (Cry2) gene was doubled, while the expression of Casein Kinase 1 Epsilon (Csnk1e) was decreased by 2.1 times.[6] These genes are fundamental components of the negative feedback loop that drives the circadian oscillator, suggesting that this compound can act as a chronobiotic agent by directly tuning the molecular clock.

Quantitative Data from In Vivo and Human Studies

The effects of this compound have been quantified in several studies, demonstrating its ability to restore circadian function in aged subjects.

Table 1: Summary of Quantitative Effects of this compound on Circadian Markers

| Study Subject | Parameter Measured | Dosage / Duration | Result | Significance | Reference(s) |

| Senescent Female Monkeys (Macaca mulatta) | Evening Plasma Melatonin | 0.1 mg/kg, daily for 5 days | Stimulated evening melatonin synthesis | - | [9][10] |

| Senescent Female Monkeys (Macaca mulatta) | Plasma Cortisol Rhythm | 0.1 mg/kg, daily for 5 days | Normalized circadian rhythm of cortisol | - | [3][9][10] |

| Women (Age-related pineal dysfunction) | Urinary 6-sulfatoxymelatonin | 0.5 mg/day, sublingually for 20 days | 1.6-fold increase vs. placebo | - | [5] |

| Women (Age-related pineal dysfunction) | Cry2 Gene Expression (Leukocytes) | 0.5 mg/day, sublingually for 20 days | Doubled expression vs. pre-treatment | p < 0.05 | [6] |

| Women (Age-related pineal dysfunction) | Csnk1e Gene Expression (Leukocytes) | 0.5 mg/day, sublingually for 20 days | 2.1-fold decrease vs. pre-treatment | p < 0.05 | [6] |

Experimental Protocols (Representative)

The precise, detailed methodologies from the original publications are not fully available. The following protocols are representative of standard, modern techniques used for the types of experiments cited in the literature on this compound.

Protocol: In Vitro Rat Pinealocyte Culture and Analysis

This protocol describes the culture of rat pinealocytes to assess the effect of this compound on AANAT and pCREB expression.

-

Pineal Gland Dissection:

-

Euthanize male Wistar rats (200-250g) during the dark phase of the light-cycle.

-

Under sterile conditions, dissect the pineal glands and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

-

Cell Dissociation:

-

Mince the glands and incubate in a solution of 0.25% trypsin-EDTA for 20 minutes at 37°C.

-

Gently triturate the tissue with a pipette to create a single-cell suspension.

-

Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in DMEM with 10% FBS.

-

-

Cell Culture and Treatment:

-

Plate the pinealocytes in poly-L-lysine coated 24-well plates and culture for 48-72 hours at 37°C, 5% CO₂.

-

Replace the medium with serum-free DMEM for 12 hours prior to treatment.

-

Treat cells with this compound (e.g., 10⁻⁸ M), Norepinephrine (10⁻⁶ M, as a positive control), or this compound + Norepinephrine for 3-6 hours.

-

-

Immunocytochemistry for AANAT and pCREB:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-AANAT, rabbit anti-pCREB) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour.

-